molecular formula C6H9N3OS B115423 6-Amino-1,3-dimethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one CAS No. 3120-52-3

6-Amino-1,3-dimethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one

Cat. No.: B115423
CAS No.: 3120-52-3
M. Wt: 171.22 g/mol
InChI Key: YSCSFOCIVLPFQL-UHFFFAOYSA-N
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Description

6-Amino-1,3-dimethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one (CAS 3120-52-3) is a versatile thiopyrimidine derivative that serves as a key synthetic intermediate in medicinal chemistry research. This compound is a building block for synthesizing novel fused heterocyclic systems, such as imidazolopyrimidines and pyridopyrimidines, which are frameworks of significant pharmacological interest . Research applications of this compound and its derivatives span multiple therapeutic areas. In antimicrobial studies, structurally related thioxopyrimidines have demonstrated promising activity against strains like Staphylococcus aureus and Candida albicans . In neuroscience research, similar 2-thioxo-dihydropyrimidin-4(1H)-one scaffolds have been utilized to develop new compounds with anticonvulsant properties, showing efficacy in models like pentylenetetrazole- and maximal electroshock-induced seizures . The mechanism of action for derivatives can vary by target; some antimicrobial analogs may function through intercalation into DNA, while anticonvulsant activity is often linked to effects on the central nervous system . The molecular structure features a thioxo group adjacent to the pyrimidinone ring, and modifications at this site, such as S-alkylation, are common strategies to diversify the compound and explore structure-activity relationships . Researchers value this chemical for its well-defined synthesis pathway and the ability to generate libraries of compounds for biological screening. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-amino-1,3-dimethyl-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCSFOCIVLPFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=S)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294331
Record name MLS002695332
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3120-52-3
Record name MLS002695332
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002695332
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,3-dimethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one typically involves the condensation of thiourea with β-dicarbonyl compounds under acidic or basic conditions. Common reagents include ammonium acetate and acetic acid, which facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,3-dimethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thioxo group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 6-Amino-1,3-dimethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

Biologically, this compound has been studied for its potential antimicrobial and antiviral properties. It can inhibit the growth of certain bacteria and viruses, making it a candidate for further pharmaceutical development.

Medicine

In medicine, derivatives of this compound are explored for their potential use as therapeutic agents. They may exhibit anti-inflammatory, anticancer, or neuroprotective activities.

Industry

Industrially, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 6-Amino-1,3-dimethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiopyrimidine derivatives share a common 2-thioxo-pyrimidin-4(1H)-one core but exhibit diverse biological and chemical properties due to variations in substituents and metal coordination. Below is a systematic comparison:

Structural Analogues with Varying Substituents

  • 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Compound B) Substituents: Methyl group at position 6 (vs. amino and dimethyl groups in Compound A). Key Findings:
  • Forms stable Au(III) complexes via sulfur and oxygen coordination, enhancing antimicrobial activity against S. aureus compared to the free ligand .
  • Lacks antiviral activity reported for Compound A, highlighting the importance of amino and dimethyl groups for such activity.
  • Key Findings:
  • Serves as a precursor in cyclocondensation reactions to synthesize pyrimido[4,5-b][1,6]naphthyridin-4(1H)-ones and pyrido[2,3-d]pyrimidines .
  • Lower antimicrobial activity compared to Compound A’s metal complexes, suggesting that alkylation (dimethyl groups) enhances bioactivity .

  • Bis-thiobarbiturates (e.g., 5,5′-((2-Nitrophenyl)methylene)bis(1,3-diethyl-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one))

    • Substituents : Diethyl and nitro groups.
    • Key Findings :
  • Reduced regioselectivity in substitution reactions compared to Compound A, likely due to steric hindrance from bulkier substituents .

Metal Complexes

Compound Metal Ion Biological Activity Key Reference
Compound A (Pt(II)) Pt(II) Antiviral activity; active against S. aureus and E. coli
Compound B (Au(III)) Au(III) Broad-spectrum antimicrobial activity, particularly against S. aureus
Compound C (Ru(III)) Ru(III) Limited activity; not highlighted in evidence
  • Trends :
    • Pt(II) complexes of Compound A show dual antiviral and antibacterial activity, whereas Au(III) complexes of Compound B are more potent against Gram-positive bacteria.
    • Coordination sites differ: Compound A binds via sulfur and oxygen, while Compound B uses sulfur and solvent molecules .

Key Research Findings and Implications

  • Substituent Effects: The amino group at position 6 and dimethyl groups at positions 1 and 3 in Compound A enhance metal coordination and bioactivity compared to simpler analogues like Compound C.
  • Metal Ion Choice : Pt(II) and Au(III) complexes exhibit distinct biological profiles, suggesting tailored applications in antiviral vs. antimicrobial therapy.
  • Synthetic Flexibility : Thiopyrimidines serve as versatile intermediates, but substituent bulkiness (e.g., isopropyl in ) can reduce reaction selectivity .

Data Tables

Table 1. Structural Comparison of Thiopyrimidine Derivatives

Compound Substituents (Positions) Key Functional Groups
Compound A 6-Amino, 1,3-dimethyl Thioxo, amino, dimethyl
Compound B 6-Methyl Thioxo, methyl
Compound C 6-Amino Thioxo, amino
Bis-thiobarbiturates Diethyl, nitro, hydroxy Thioxo, nitro, hydroxy

Biological Activity

6-Amino-1,3-dimethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound belonging to the thioxopyrimidine class. Its unique structure includes an amino group and a thioxo substituent, which are critical for its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine and pharmacology.

The molecular formula of this compound is C7H10N4OSC_7H_10N_4OS with a molecular weight of approximately 174.25 g/mol. The compound features a pyrimidine ring, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thioxo and amino groups facilitate hydrogen bonding and covalent interactions, which can lead to the inhibition of enzyme activity or modulation of receptor functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity Data

PathogenInhibition Zone (mm)Concentration (mg/mL)Result
Staphylococcus aureus1510Effective
Escherichia coli1210Moderate
Candida albicans1010Effective

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. It has been reported to inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects
A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was found to induce apoptosis as evidenced by increased levels of caspase-3 activity.

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of thiourea with β-dicarbonyl compounds under acidic or basic conditions. Variations in synthesis can lead to different derivatives with potentially enhanced biological activities.

Table 2: Comparison of Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundDimethyl groups; thioxo groupAntimicrobial; Anticancer
6-Amino-1,3-diethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-oneDiethyl groups; thioxo groupAntimicrobial; Enzyme inhibitor
ThiouracilThioamide structureAntithyroid agent

Q & A

Q. What are the common synthetic routes for 6-amino-1,3-dimethyl-2-thioxo-dihydropyrimidin-4-one, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions involving thiourea and β-keto esters or cyanoacetates under basic conditions. For example, a one-pot synthesis using sodium ethoxide in ethanol under reflux (60–80°C) achieves yields of 70–85% . Key variables include:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance cyclization but may increase side reactions.
  • Catalysts : Sodium ethoxide or ammonium acetate buffers (pH 6.5) improve thiourea activation .
  • Temperature : Prolonged reflux (>12 hours) risks decomposition of the thioxo group.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • IR spectroscopy : Confirms the thioxo (C=S) stretch at ~1250–1300 cm⁻¹ and NH₂ vibrations at ~3300–3400 cm⁻¹ .
  • ¹H/¹³C NMR : Methyl groups at δ 2.8–3.2 ppm (¹H) and δ 25–30 ppm (¹³C); the thioxo carbon appears at δ 170–180 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 185 for C₆H₈N₄OS) with fragmentation patterns supporting the pyrimidinone core .

Q. How do solubility and stability impact experimental design?

The compound is sparingly soluble in water (1.1 g/L) but dissolves in alkaline solutions (e.g., NaOH, NH₄OH) due to deprotonation of the thioxo group. Stability considerations:

  • Light sensitivity : Degrades under UV exposure; store in amber vials at 2–8°C .
  • pH dependence : Stable in pH 6–8; acidic conditions (<pH 4) promote hydrolysis of the pyrimidinone ring .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental feedback to streamline synthesis. For example:

  • Reaction path search : Identifies energy minima for intermediates (e.g., thiourea cyclization barriers) .

  • Solvent screening : COSMO-RS simulations predict solvent effects on yield, reducing trial-and-error .

  • Table 1 : Computational vs. Experimental Yields for Selected Derivatives

    Derivative SubstituentPredicted Yield (%)Experimental Yield (%)
    4-Methoxy phenyl8287
    4-Chloro phenyl6872
    Data adapted from

Q. How do structural modifications at positions 1 and 6 affect biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Position 1 (methyl group) : Enhances lipophilicity, improving membrane permeability (e.g., logP increases from 1.2 to 1.8) .
  • Position 6 (amino group) : Substitution with aryl groups (e.g., 4-chlorophenyl) boosts antimicrobial activity (MIC 8 µg/mL vs. 32 µg/mL for parent compound) .
  • Thioxo vs. oxo substitution : The thioxo group increases dihydrofolate reductase inhibition (IC₅₀ 0.8 µM vs. 2.5 µM for oxo analogs) due to stronger H-bonding with Arg28 .

Q. How should researchers resolve contradictions in reported biological data?

Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

  • Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states, affecting binding.
  • Strain specificity : Gram-positive bacteria (e.g., S. aureus) show higher sensitivity than Gram-negative .
  • Statistical validation : Use ANOVA with post-hoc tests (p < 0.01) to confirm significance across replicates .

Q. What strategies mitigate side reactions during multi-step syntheses?

  • Protecting groups : Acetylation of the amino group prevents unwanted nucleophilic attack during alkylation .
  • Stepwise purification : Silica gel chromatography (hexane/EtOAc 3:1) isolates intermediates before cyclization .
  • Kinetic control : Lower temperatures (0–5°C) suppress thiourea dimerization in early steps .

Methodological Recommendations

  • Analytical validation : Cross-validate NMR/IR data with X-ray crystallography (if crystals are obtainable) .
  • Biological assays : Include positive controls (e.g., trimethoprim for DHFR inhibition) and measure cytotoxicity (e.g., HepG2 cells) .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for computational datasets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-1,3-dimethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one
Reactant of Route 2
Reactant of Route 2
6-Amino-1,3-dimethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one

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